
6'-(But-1-en-1-yl)-5-(propan-2-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are notable for their ability to form complexes with metals, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. This particular compound features a butenyl group and an isopropyl group attached to the bipyridine core, which can influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.
Functionalization: The bipyridine core is functionalized through a series of reactions to introduce the butenyl and isopropyl groups. This can be achieved using Grignard reagents or organolithium compounds.
Coupling Reactions: The functionalized bipyridine is then subjected to coupling reactions, such as Suzuki or Heck coupling, to attach the butenyl group.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group or reduce other functional groups present.
Substitution: The bipyridine core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alkanes or alcohols.
科学的研究の応用
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can serve as catalysts in various organic reactions.
Biology: The compound’s metal complexes may exhibit biological activity, making them potential candidates for drug development or as probes in biochemical studies.
Medicine: Research into its metal complexes could lead to new therapeutic agents, particularly in the field of cancer treatment or antimicrobial therapy.
Industry: The compound and its derivatives can be used in the development of new materials, such as polymers or electronic devices, due to their unique electronic properties.
作用機序
The mechanism by which 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine exerts its effects largely depends on its role as a ligand in metal complexes. These complexes can interact with molecular targets through various pathways:
Coordination: The bipyridine core coordinates with metal ions, stabilizing them and facilitating catalytic activity.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in redox processes and catalysis.
Binding Interactions: In biological systems, the metal complexes may bind to proteins or nucleic acids, influencing their function and activity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: The parent compound, lacking the butenyl and isopropyl groups, is widely used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: This derivative has methyl groups instead of butenyl and isopropyl groups, affecting its steric and electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at different positions, influencing its coordination behavior and reactivity.
Uniqueness
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine is unique due to the specific positioning and nature of its substituents. The butenyl group introduces unsaturation, which can participate in additional reactions, while the isopropyl group adds steric bulk, influencing the compound’s overall reactivity and binding properties.
This detailed overview provides a comprehensive understanding of 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
138456-34-5 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
2-but-1-enyl-6-(5-propan-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C17H20N2/c1-4-5-7-15-8-6-9-17(19-15)16-11-10-14(12-18-16)13(2)3/h5-13H,4H2,1-3H3 |
InChIキー |
KATVJDAPBOLNNA-UHFFFAOYSA-N |
正規SMILES |
CCC=CC1=NC(=CC=C1)C2=NC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



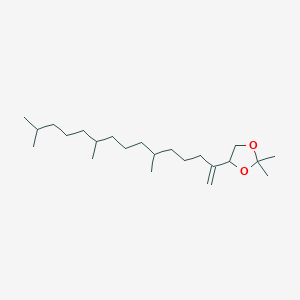
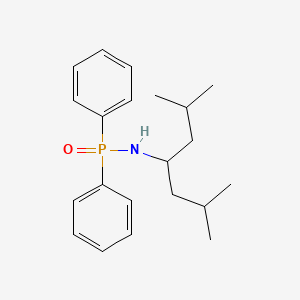



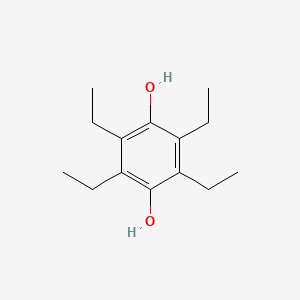
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
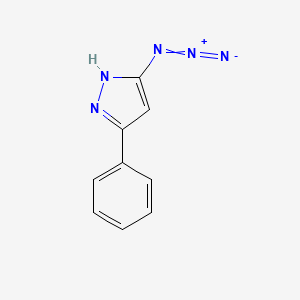
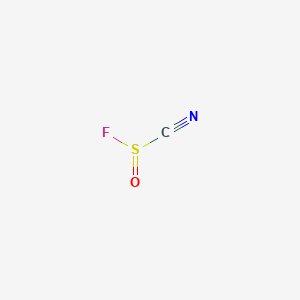

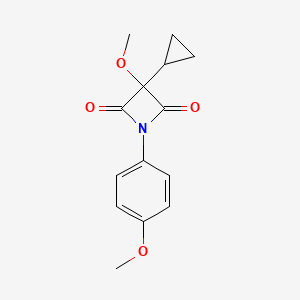
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
